molecular formula C13H12N4O2S2 B285422 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Katalognummer: B285422
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: FXQQDFHCNLFNCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential applications in scientific research.

Wirkmechanismus

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not well understood. However, it is believed to bind to metal ions and form a complex that emits fluorescence. It may also interact with proteins and affect their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be non-toxic and has low cytotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide in lab experiments include its high sensitivity and selectivity for metal ions, its low cytotoxicity, and its ability to detect cancer cells and protein-protein interactions. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for the research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on the mechanism of action to fully understand its potential applications.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential applications in the study of protein-protein interactions and cancer cell detection.
4. Exploration of its potential applications in the development of new fluorescent probes for metal ion detection.
5. Investigation of its potential applications in the development of new diagnostic tools for diseases.
Conclusion:
This compound is a promising compound with potential applications in scientific research. Its ability to detect metal ions, cancer cells, and protein-protein interactions makes it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new diagnostic tools for diseases.

Synthesemethoden

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process. The first step involves the reaction of 6-methyl-2-aminobenzothiazole with 2-chloroacetyl chloride to form 6-methyl-2-(2-chloroacetyl)benzothiazole. The second step involves the reaction of 5-methyl-1,3,4-oxadiazol-2-thiol with sodium hydride to form 5-methyl-1,3,4-oxadiazol-2-ylsulfide. The final step involves the reaction of 6-methyl-2-(2-chloroacetyl)benzothiazole with 5-methyl-1,3,4-oxadiazol-2-ylsulfide in the presence of triethylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has potential applications in scientific research. It can be used as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It can also be used as a molecular probe for the detection of cancer cells and for the study of protein-protein interactions.

Eigenschaften

Molekularformel

C13H12N4O2S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H12N4O2S2/c1-7-3-4-9-10(5-7)21-12(14-9)15-11(18)6-20-13-17-16-8(2)19-13/h3-5H,6H2,1-2H3,(H,14,15,18)

InChI-Schlüssel

FXQQDFHCNLFNCS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.